molecular formula C11H12ClNO B12434782 6-(Chloromethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

6-(Chloromethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B12434782
M. Wt: 209.67 g/mol
InChI Key: DIXSHSHVUCXTGA-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a chloromethyl group and a methyl group attached to the quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methyl-1,2,3,4-tetrahydroquinolin-2-one.

    Chloromethylation: The chloromethylation of the starting material is achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chloromethylation at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.

    Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Oxidized quinoline derivatives with different oxidation states.

    Reduction: Reduced forms of quinoline derivatives.

Scientific Research Applications

6-(Chloromethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer, antiviral, and antibacterial agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl group allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymatic activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)-1-methyl-1,2,3,4-tetrahydroquinoline: Lacks the carbonyl group at the 2-position.

    6-(Chloromethyl)-1,2,3,4-tetrahydroquinolin-2-one: Lacks the methyl group at the 1-position.

    6-(Chloromethyl)-1-methylquinolin-2-one: Lacks the tetrahydro structure.

Uniqueness

6-(Chloromethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

6-(chloromethyl)-1-methyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H12ClNO/c1-13-10-4-2-8(7-12)6-9(10)3-5-11(13)14/h2,4,6H,3,5,7H2,1H3

InChI Key

DIXSHSHVUCXTGA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)CCl

Origin of Product

United States

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